Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of propanoic acid, featuring a brominated aromatic ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate typically involves the reaction of 3-amino-5-bromo-2-methoxybenzoic acid with methyl formate in the presence of a suitable solvent . The reaction mixture is then subjected to appropriate treatment, such as filtration and washing, to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the amino group.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The brominated aromatic ring and amino group allow it to bind to various enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-methylpyridine: Similar in structure but with a pyridine ring instead of a methoxyphenyl group.
Methyl 2-amino-3-bromo-5-methoxybenzoate: Similar but with a different substitution pattern on the aromatic ring.
Uniqueness
Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a brominated aromatic ring and an amino group makes it a versatile intermediate for various synthetic and research applications.
Properties
Molecular Formula |
C11H14BrNO3 |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H14BrNO3/c1-15-10-4-3-8(12)5-7(10)6-9(13)11(14)16-2/h3-5,9H,6,13H2,1-2H3 |
InChI Key |
DCOLVZMISTWWEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.